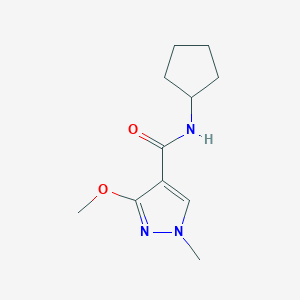![molecular formula C13H13F2N3O2 B6500965 N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014066-65-9](/img/structure/B6500965.png)
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,6-Difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, hereinafter referred to as ‘DFMPC’, is a molecule of interest in the scientific community. It is an organic compound of the pyrazole family and is known for its potential applications in medicine, biochemistry, and physiology.
科学研究应用
DFMPC has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, DFMPC has been studied for its potential use in neurodegenerative diseases, as it has been shown to reduce the progression of neurodegenerative diseases in animal models.
作用机制
The exact mechanism of action of DFMPC is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the synthesis of proteins, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFMPC has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the progression of neurodegenerative diseases. Additionally, it has been shown to reduce cholesterol levels, reduce blood pressure, and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using DFMPC in laboratory experiments is its low cost and availability. It is relatively inexpensive to synthesize and is widely available from chemical suppliers. Additionally, it is relatively non-toxic and is not known to produce any adverse side effects. However, it is important to note that the effects of DFMPC in laboratory experiments may not be the same as in humans, and further research is needed to determine its efficacy in humans.
未来方向
The potential applications of DFMPC in medicine, biochemistry, and physiology are vast and there are many potential future directions for research. These include further research into its potential anti-cancer, anti-inflammatory, and neurodegenerative disease applications. Additionally, further research could be conducted into its potential cardiovascular disease, cholesterol, and blood pressure-lowering effects. Additionally, research could be conducted into its potential use in other areas, such as agriculture, food science, and environmental science.
合成方法
DFMPC is usually synthesized through a two-step reaction process. The first step involves the reaction of 2,6-difluorobenzaldehyde with 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a compound known as N-(2,6-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. The second step involves the reaction of this intermediate with hydrogen chloride in the presence of a strong acid, such as sulfuric acid, to produce the final product, DFMPC.
属性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-18-7-9(13(17-18)20-2)12(19)16-6-8-10(14)4-3-5-11(8)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHOINMNNQULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B6500885.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)